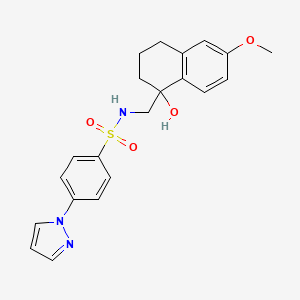
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, often abbreviated as MTES, is a sulfonamide derivative with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of MTES is C14H23N3O4S. It features a tetrahydronaphthalene core with a hydroxyl group at the 1-position and a methoxy group at the 6-position. The sulfonamide moiety is attached to a pyrazole ring, contributing to its biological activity.
Research indicates that MTES acts primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids, which are lipid-based retrograde neurotransmitters that play critical roles in various physiological processes including pain modulation and inflammation. By inhibiting FAAH, MTES may increase the levels of endocannabinoids in the body, potentially leading to enhanced analgesic and anti-inflammatory effects.
Analgesic and Anti-inflammatory Effects
MTES has been studied for its analgesic properties. In animal models, it has shown promise in reducing pain responses associated with inflammatory conditions. The elevation of endocannabinoid levels due to FAAH inhibition is believed to contribute to these effects.
Anticancer Activity
Recent studies have also explored the anticancer potential of MTES. The compound's structure suggests that it may interact with various cellular targets involved in cancer progression. For instance, preliminary data indicate that MTES may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of MTES:
- Study on Pain Models : In a controlled study using rat models of neuropathic pain, MTES administration resulted in significant reductions in pain scores compared to control groups. This effect was attributed to increased endocannabinoid levels due to FAAH inhibition.
- Anticancer Activity : A recent investigation into the cytotoxic effects of MTES on various cancer cell lines demonstrated that it exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The study utilized MTT assays to evaluate cell viability and found that MTES significantly reduced cell proliferation in a dose-dependent manner .
- Mechanistic Insights : Molecular dynamics simulations revealed that MTES interacts with key proteins involved in apoptosis regulation, suggesting a multifaceted mechanism of action that warrants further exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| MTES | Tetrahydronaphthalene core, pyrazole ring | FAAH inhibitor, analgesic and anticancer properties |
| Compound A | Similar sulfonamide structure | Anticonvulsant activity |
| Compound B | Thiazole integration | Antiproliferative effects |
Propiedades
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-28-18-7-10-20-16(14-18)4-2-11-21(20,25)15-23-29(26,27)19-8-5-17(6-9-19)24-13-3-12-22-24/h3,5-10,12-14,23,25H,2,4,11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNNBZDQLOVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













